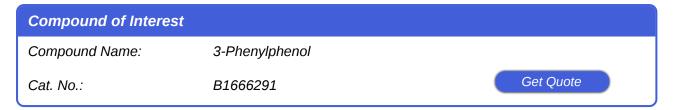


In-Depth Technical Guide to the Physical Properties of 3-Hydroxybiphenyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybiphenyl, also known as m-phenylphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a biphenyl backbone substituted with a hydroxyl group at the 3-position. This structure imparts both phenolic and aromatic characteristics, making it a subject of interest in various fields, including organic synthesis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxybiphenyl, detailed experimental protocols for their determination, and an examination of its role in biological pathways.

Physicochemical Properties

The physical and chemical characteristics of 3-hydroxybiphenyl are crucial for its handling, application, and analysis. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of 3-Hydroxybiphenyl



Property	Value	Source(s)
IUPAC Name	(1,1'-Biphenyl)-3-ol	[1][2]
Synonyms	3-Biphenylol, m- Hydroxybiphenyl, m- Phenylphenol	[1][2]
CAS Number	580-51-8	[1][2]
Molecular Formula	C12H10O	[1][2]
Molecular Weight	170.21 g/mol	[1]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	75 - 80 °C	
Boiling Point	>300 °C	
рКа	Data not available	
LogP (Octanol/Water)	3.2	[3]

Table 2: Solubility of 3-Hydroxybiphenyl

Solubility	Source(s)
Limited solubility	[1][4]
Soluble	[1][4]
Soluble	[1][4]
Soluble	
Soluble	
Soluble	
Soluble	[1]
	Limited solubility Soluble Soluble Soluble Soluble Soluble



Note: Quantitative solubility data in organic solvents is not readily available in the reviewed literature.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 3-hydroxybiphenyl.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: While a fully assigned spectrum with coupling constants was not available in the searched literature, a publication on 3'-hydroxy-biphenyl-4-carbonitrile provides some insight into the expected regions for the proton signals. For this related compound, the aromatic protons appear in the range of 6.79-7.82 ppm.[5]
- ¹³C NMR: Similarly, for 3'-hydroxy-biphenyl-4-carbonitrile, the carbon signals are reported in the range of 108.7-149.8 ppm.[5]

3.2. Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 3-hydroxybiphenyl. The NIST WebBook provides the mass spectrum of 3-hydroxybiphenyl, which can be used for its identification.[6] A detailed fragmentation analysis was not explicitly found in the literature.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxybiphenyl is available on the NIST WebBook.[7] Key expected absorptions would include a broad peak characteristic of the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and several peaks in the aromatic region (around 1400-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).

3.4. UV-Vis Spectroscopy



The UV-Vis spectrum of 3-hydroxybiphenyl is also available on the NIST WebBook.[8] Aromatic compounds like 3-hydroxybiphenyl typically exhibit strong absorption in the UV region due to π - π * electronic transitions.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 3-hydroxybiphenyl.

4.1. Melting Point Determination

Objective: To determine the temperature range over which the solid 3-hydroxybiphenyl transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry 3-hydroxybiphenyl is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate of 1-2 °C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
- 4.2. Boiling Point Determination



Objective: To determine the temperature at which the vapor pressure of liquid 3-hydroxybiphenyl equals the atmospheric pressure.

Methodology (Microscale):

- Sample Preparation: A small amount of 3-hydroxybiphenyl is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

Procedure:

- The apparatus is heated gradually.
- As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
- The heating is discontinued, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.3. UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of 3-hydroxybiphenyl.

Methodology:

- Sample Preparation: A dilute solution of 3-hydroxybiphenyl is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.
- Apparatus: A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

A cuvette filled with the pure solvent is used as a reference (blank).



- A matched cuvette is filled with the sample solution.
- The spectrum is recorded over the desired wavelength range (typically 200-400 nm for this type of compound).
- The wavelength(s) of maximum absorbance (λmax) are identified.

4.4. IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-hydroxybiphenyl.

Methodology (KBr Pellet Method):

- Sample Preparation: A few milligrams of dry 3-hydroxybiphenyl are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
- Apparatus: A hydraulic press and a Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - The ground mixture is placed in a pellet-forming die.
 - The die is subjected to high pressure to form a transparent or translucent KBr pellet.
 - The pellet is placed in the sample holder of the FTIR spectrometer.
 - The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Biological Relevance: Biphenyl Degradation Pathway

3-Hydroxybiphenyl is an intermediate in the microbial degradation of biphenyl, a pollutant of environmental concern. Several bacterial strains, particularly from the Pseudomonas genus, are capable of metabolizing biphenyl through a series of enzymatic reactions. The following diagram illustrates a generalized upper pathway for biphenyl degradation.

Caption: Generalized metabolic pathway for the bacterial degradation of biphenyl.



This pathway shows the conversion of biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate via the "bph" enzymes.[9][10][11] While not a direct intermediate in this specific upper pathway, 3-hydroxybiphenyl can be hydroxylated by monooxygenases to form dihydroxybiphenyls, which can then potentially enter similar degradation pathways.[12]

Conclusion

This technical guide has summarized the core physical properties of 3-hydroxybiphenyl, provided detailed methodologies for their experimental determination, and contextualized its relevance within microbial metabolic pathways. The provided data tables and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. Further research is warranted to fill the existing gaps in quantitative solubility data and detailed spectral assignments to provide an even more complete physicochemical profile of 3-hydroxybiphenyl.

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